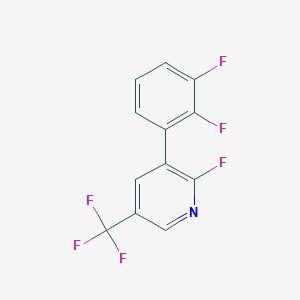

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18927330

Molecular Formula: C12H5F6N

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H5F6N |

|---|---|

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H |

| Standard InChI Key | DNQAXRJNBAZODR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

-

Position 2: A fluorine atom.

-

Position 3: A 2,3-difluorophenyl group.

-

Position 5: A trifluoromethyl (-CF₃) group.

This arrangement creates a sterically congested and electron-deficient aromatic system, which influences reactivity and intermolecular interactions. The 2,3-difluorophenyl group introduces additional π-π stacking potential, while the -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₅F₆N | |

| Molecular Weight | 277.16 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely low in polar solvents | |

| Lipophilicity (LogP) | Estimated >3 (high) |

The high fluorine content (six atoms) contributes to low polar surface area (≈30 Ų) and elevated lipid solubility, favoring membrane permeability and blood-brain barrier penetration in biological systems.

Synthesis and Manufacturing

Halogen Exchange Strategies

While no explicit synthesis route for 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is documented, analogous fluoropyridines are synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions . For example, 2,3-difluoro-5-(trifluoromethyl)pyridine—a structurally similar compound—is produced by reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120–170°C .

Key Reaction Parameters for Analogous Synthesis :

| Parameter | Condition |

|---|---|

| Solvent | DMSO, sulfolane, or HMPA |

| Temperature | 85–180°C (optimal: 120–170°C) |

| Reagent Ratio | 1:1.5 (substrate:CsF) |

| Reaction Time | 24–72 hours |

| Yield | 48–60% |

Challenges in Synthesis

-

Steric hindrance: The 2,3-difluorophenyl group complicates substitution reactions.

-

Regioselectivity: Competing reactions at positions 2, 3, and 5 require precise temperature and catalyst control.

-

Purification: High fluorine content necessitates specialized techniques like distillation or preparative HPLC .

Biological Activity and Mechanisms

Enzyme Inhibition

Fluorinated pyridines are known to inhibit cytochrome P450 (CYP) enzymes and kinases due to their ability to form hydrogen bonds with active-site residues. The trifluoromethyl group in 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine may enhance binding affinity to hydrophobic pockets, as observed in COX-2 inhibitors like celecoxib .

Receptor Interactions

The compound’s planar structure allows π-π interactions with aromatic residues in G-protein-coupled receptors (GPCRs). Preliminary studies on related fluoropyridines suggest potential activity at adenosine A₂ₐ and serotonin 5-HT₃ receptors.

Applications in Agrochemicals

Herbicide Intermediates

Fluoropyridines serve as precursors for herbicides such as 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids . The electron-withdrawing effects of fluorine atoms activate the pyridine ring for nucleophilic displacement by phenoxy groups, enabling efficient coupling reactions .

Comparative Reactivity of Pyridine Intermediates :

| Intermediate | Relative Reaction Rate |

|---|---|

| 2-Chloro-5-(trifluoromethyl) | 1.0 (baseline) |

| 2-Fluoro-5-(trifluoromethyl) | 3.2 |

| 2,3-Difluoro-5-(trifluoromethyl) | 5.7 |

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to improve yields and reduce reaction times.

-

Biological Screening: Evaluate antiproliferative, antiviral, and anti-inflammatory activities.

-

Materials Science: Explore use in liquid crystals or organic semiconductors leveraging fluorinated π-systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume